Ac-His-DPhe(pBr)-Arg-Trp-NH2
CAS No.:
Cat. No.: VC14577781
Molecular Formula: C34H42BrN11O5
Molecular Weight: 764.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C34H42BrN11O5 |
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Molecular Weight | 764.7 g/mol |
IUPAC Name | (2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-bromophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
Standard InChI | InChI=1S/C34H42BrN11O5/c1-19(47)43-29(15-23-17-39-18-42-23)33(51)46-28(13-20-8-10-22(35)11-9-20)32(50)44-26(7-4-12-40-34(37)38)31(49)45-27(30(36)48)14-21-16-41-25-6-3-2-5-24(21)25/h2-3,5-6,8-11,16-18,26-29,41H,4,7,12-15H2,1H3,(H2,36,48)(H,39,42)(H,43,47)(H,44,50)(H,45,49)(H,46,51)(H4,37,38,40)/t26-,27-,28+,29-/m0/s1 |
Standard InChI Key | UDLFTFKLQRVSSE-FKWFRFQNSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=C(C=C2)Br)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N |
Canonical SMILES | CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)Br)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N |
Introduction
Chemical Structure and Synthesis of Ac-His-DPhe(pBr)-Arg-Trp-NH2
Structural Features
The compound features a linear sequence of four amino acids:
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N-terminal acetylation (Ac-His): Enhances metabolic stability.
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DPhe(pBr): A para-brominated D-configuration phenylalanine residue that introduces steric and electronic modifications.
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Arg-Trp-NH2: A C-terminal motif conserved in melanocortin agonists.
The bromine atom at the para position of DPhe(pBr) alters the ligand’s electronic properties, influencing its binding affinity and functional activity at MCR subtypes .
Synthesis Methodology
Ac-His-DPhe(pBr)-Arg-Trp-NH2 is synthesized via solid-phase peptide synthesis (SPPS):
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Resin Activation: A Wang resin is functionalized with Fmoc-protected Trp.
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Sequential Coupling: Fmoc-Arg(Pbf)-OH, Fmoc-DPhe(pBr)-OH, and Fmoc-His(Trt)-OH are added using HBTU/HOBt activation.
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Acetylation: The N-terminus is acetylated using acetic anhydride.
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Cleavage and Purification: The peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (91% TFA, 3% thioanisole, 3% water) and purified via reverse-phase HPLC .
Pharmacological Profile and Receptor Selectivity
Receptor Affinity and Functional Activity
Pharmacological characterization reveals subtype-specific interactions:
Receptor Subtype | EC₅₀ (nM) | Efficacy (% α-MSH) | Activity Type |
---|---|---|---|
mMC1R | 40.8 ± 10 | 100% | Full Agonist |
mMC3R | 350 | ~50% at 100 μM | Partial Antagonist |
mMC4R | 1.07 ± 0.46 | 100% | Full Agonist |
mMC5R | 2.60 ± 1.52 | 100% | Full Agonist |
Data derived from cAMP accumulation assays in transfected HEK293 cells .
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MC3R Antagonism: The compound exhibits partial antagonism (pA₂ = 7.54 ± 0.12) with a Ki of 350 nM, suggesting competitive inhibition .
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MC4R Agonism: Retains full efficacy (EC₅₀ = 1.07 nM), comparable to endogenous α-MSH .
Mechanistic Insights
The para-bromine substituent on DPhe(pBr) sterically hinders interactions with MC3R transmembrane domains, destabilizing the active receptor conformation. In contrast, MC4R accommodates the bulky residue, permitting full agonist activity .
Structure-Activity Relationship (SAR) Insights
DPhe(pBr) Substitutions
Systematic modifications at the DPhe position demonstrate:
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Electron-Withdrawing Groups (e.g., Br, Cl): Enhance MC3R antagonism while preserving MC4R agonism.
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Bulky Substituents (e.g., Bz, t-Bu): Abolish MC3R activity but retain MC4R potency .
Comparative SAR Analysis
Modification | MC3R Activity | MC4R Activity |
---|---|---|
DPhe(pBr) | Partial Antagonist | Full Agonist |
DPhe(pI) | Partial Antagonist | Full Agonist |
DPhe(pCF₃) | Weak Antagonist | Full Agonist |
DNal(2′) | Antagonist | Weak Agonist |
Data highlight the critical role of para-halogenation in MC3R/MC4R discrimination .
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